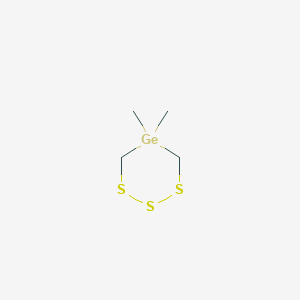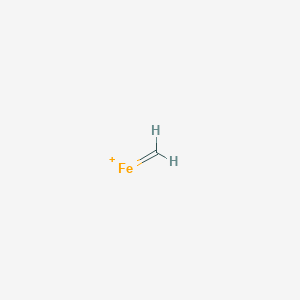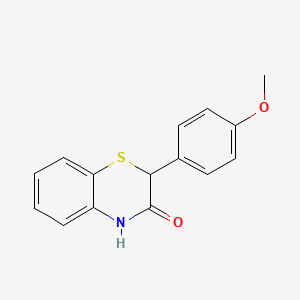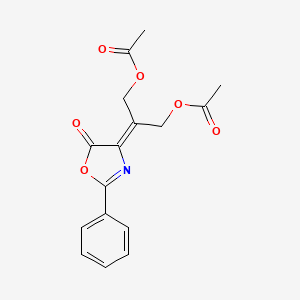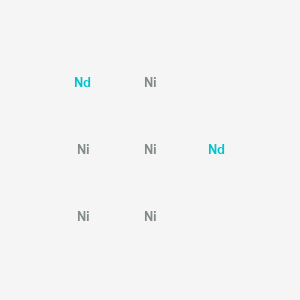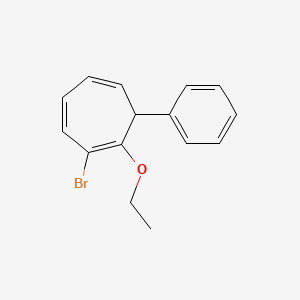
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound that belongs to the class of aromatic compounds It features a cycloheptatriene ring substituted with a bromine atom, an ethoxy group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-7-phenylcyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Nucleophilic Substitution: Sodium ethoxide or other nucleophiles in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the ethoxy group.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring system allows for π-π interactions with other aromatic systems, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-ethoxybenzene: Similar structure but with a benzene ring instead of a cycloheptatriene ring.
2-Bromo-1-ethoxy-4-phenylbenzene: Similar structure but with different substitution patterns on the benzene ring.
1-Bromo-3-ethoxy-5-phenylcycloheptane: Similar structure but with a cycloheptane ring instead of a cycloheptatriene ring.
Uniqueness
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is unique due to its cycloheptatriene ring, which imparts distinct chemical and physical properties compared to its benzene and cycloheptane analogs
Eigenschaften
CAS-Nummer |
90127-95-0 |
|---|---|
Molekularformel |
C15H15BrO |
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
2-bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
InChI-Schlüssel |
LYLGHAQKUBQBJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



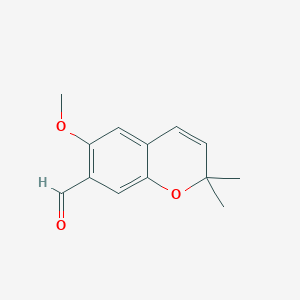
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
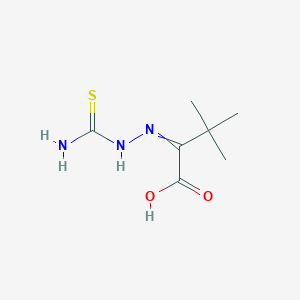
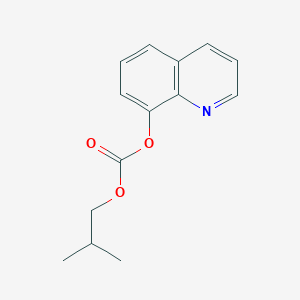
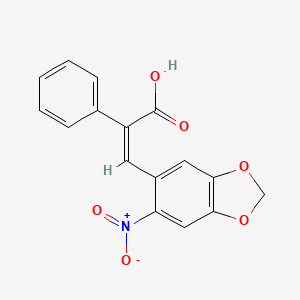


![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
